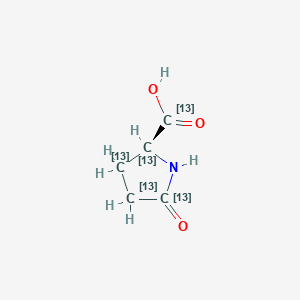
(2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid, also known as L-Proline-13C5, is a stable isotope-labeled compound. It is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and structure. The incorporation of carbon-13 isotopes into the molecule makes it valuable for various scientific research applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid typically involves the incorporation of carbon-13 isotopes into the proline structure. One common method is the chemical synthesis starting from labeled precursors. The reaction conditions often involve the use of protective groups to ensure the selective incorporation of the isotopes and to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include steps such as crystallization, purification, and quality control to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of proline in biological systems.
Medicine: Investigated for its potential role in drug development and understanding metabolic pathways.
Industry: Utilized in the production of labeled compounds for research and development purposes.
Mecanismo De Acción
The mechanism of action of (2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid involves its incorporation into proteins and other biomolecules. The carbon-13 isotopes allow researchers to track the molecule’s behavior and interactions within biological systems. The molecular targets and pathways involved include protein synthesis and metabolic pathways related to proline.
Comparación Con Compuestos Similares
Similar Compounds
L-Proline: The non-labeled version of the compound, commonly found in proteins.
(2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid: The labeled version with carbon-13 isotopes.
Other Isotope-Labeled Amino Acids: Compounds like L-Leucine-13C6 and L-Valine-13C5, which are used for similar research purposes.
Uniqueness
The uniqueness of this compound lies in its specific labeling with carbon-13 isotopes, making it particularly valuable for NMR spectroscopy and metabolic studies. Its stable isotope labeling provides precise and accurate data, which is crucial for advanced research applications.
Propiedades
Fórmula molecular |
C5H7NO3 |
|---|---|
Peso molecular |
134.078 g/mol |
Nombre IUPAC |
(2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1 |
Clave InChI |
ODHCTXKNWHHXJC-WIAREEORSA-N |
SMILES isomérico |
[13CH2]1[13CH2][13C](=O)N[13C@@H]1[13C](=O)O |
SMILES canónico |
C1CC(=O)NC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















